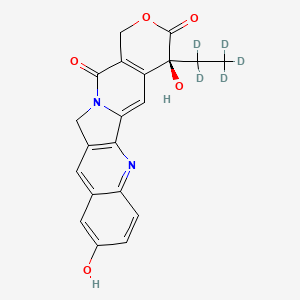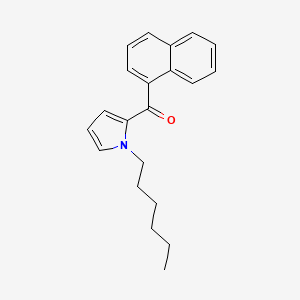
(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone
Vue d'ensemble
Description
Hexylpyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It consists of a five-membered ring with four carbon atoms and one nitrogen atom . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings . The resulting compound, “(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone”, would be a complex organic molecule that contains these structures.
Molecular Structure Analysis
The molecular structure would be based on the structures of hexylpyrrole and naphthalene. Pyrrole rings are aromatic and have a planar structure. Naphthalene also has a planar structure due to the conjugation of the p-orbitals across the molecule .Chemical Reactions Analysis
Pyrroles are known to undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom . Naphthalene undergoes electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the hexylpyrrole and naphthalene structures. Generally, such a compound might exhibit properties common to aromatic compounds, such as stability and planarity .Applications De Recherche Scientifique
Catalysis and Asymmetric Synthesis : A derivative of a new chiral organocatalyst, closely related to "(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone", has been used to catalyze asymmetric Michael addition reactions, indicating its potential in stereoselective synthesis (Cui Yan-fang, 2008).
Polymer Science : In polymer chemistry, compounds with a naphthoxyl group, similar in structure to "this compound", have been synthesized and utilized in copolymerization reactions. Such polymers have applications in metal ion detection and analysis (Di Zhou et al., 2008).
Photophysical Studies : Studies on probes similar in structure to "this compound" have been conducted to understand their behavior in various solvents. These probes are widely used in studying biological systems, particularly in understanding solvent effects on emission properties (Fermín Moreno Cerezo et al., 2001).
Chemosensors : Derivatives of naphthalene, which share structural similarities with "this compound", have been synthesized and characterized as chemosensors for transition metal ions. These compounds demonstrate selectivity towards specific metal ions, indicating their potential in environmental and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Molecular Modeling and Drug Design : In the field of pharmaceutical chemistry, structurally related naphthalene derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These studies include molecular modeling to understand their interaction with biological targets (Nagat Ghareb et al., 2017).
Mécanisme D'action
Target of Action
JWH-031 2’-Isomer, also known as (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . The primary target of this compound is the central CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the brain, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
JWH-031 2’-Isomer has a relatively low binding affinity for the CB1 receptor (Ki = 399 nM) . Despite its low affinity, it is efficacious in reducing spontaneous activity and increasing antinociception (pain relief) in mice . This suggests that the compound interacts with the CB1 receptor, leading to a decrease in spontaneous activity and an increase in pain relief .
Biochemical Pathways
The exact biochemical pathways affected by JWH-031 2’-Isomer are currently unknown. Given its interaction with the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, and any changes in this system can have downstream effects on mood, appetite, pain sensation, and memory .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JWH-031 2’-Isomer are currently unknown. The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
It is known to reduce spontaneous activity and increase antinociception in mice . This suggests that the compound may have potential therapeutic applications in pain management .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
JWH-031 2’-Isomer interacts with the central CB1 receptor . The nature of these interactions is primarily through binding, given its role as a synthetic cannabinoid .
Cellular Effects
The effects of JWH-031 2’-Isomer on cells and cellular processes are primarily related to its interaction with the CB1 receptor . It is known to reduce spontaneous activity and increase antinociception in mice
Molecular Mechanism
The molecular mechanism of action of JWH-031 2’-Isomer involves its binding to the CB1 receptor . This binding interaction leads to a reduction in spontaneous activity and an increase in antinociception in mice
Dosage Effects in Animal Models
The effects of JWH-031 2’-Isomer vary with different dosages in animal models
Propriétés
IUPAC Name |
(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHPKPCKNONGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017339 | |
| Record name | JWH 031 2'-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797106-18-3 | |
| Record name | JWH 031 2'-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




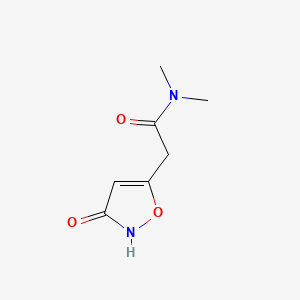
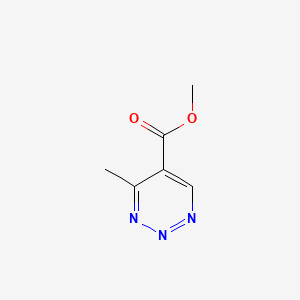
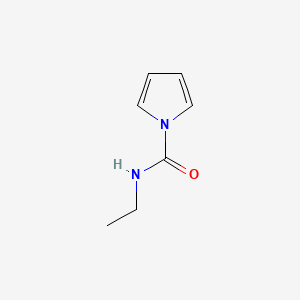
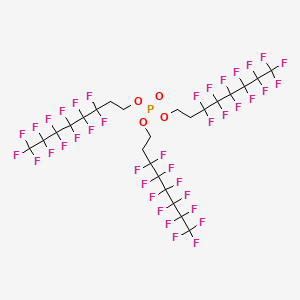
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)


